Introduction: The Significance of Hydroxylamine Phosphate Salts
Introduction: The Significance of Hydroxylamine Phosphate Salts
An In-depth Technical Guide to the Physicochemical Properties of Hydroxylamine Phosphate Salts
Hydroxylamine (NH₂OH) is a potent reducing agent and a versatile reagent in chemical synthesis; however, its free base form is notoriously unstable, prone to explosive decomposition when heated.[1][2] To harness its reactivity in a safer, more stable manner, hydroxylamine is commonly prepared and utilized as a salt. Among these, hydroxylamine phosphate salts, particularly tris(hydroxylammonium) orthophosphate ((NH₃OH)₃PO₄), are of significant interest in industrial and research settings.[3] The use of phosphoric acid to form the salt provides a buffering effect, enhancing stability for safer handling and storage.[1][3]
This technical guide offers a comprehensive exploration of the core physicochemical properties of hydroxylamine phosphate salts. It is designed for researchers, scientists, and drug development professionals who require a deep, field-proven understanding of this compound's synthesis, structure, stability, and handling. The narrative emphasizes the causality behind its properties and the practical application of this knowledge in a laboratory and industrial context. A primary large-scale application is in the synthesis of caprolactam, the precursor to Nylon-6, via the Hydroxylamine Phosphate Oxime (HPO) process.[1][4]
PART 1: Synthesis and Molecular Structure
Synthesis Pathways: From Lab Scale to Industrial Production
The preparation of hydroxylamine phosphate hinges on the controlled neutralization of hydroxylamine with phosphoric acid.
Industrial Synthesis: In large-scale processes like the DSM-HPO process for caprolactam production, hydroxylamine phosphate is synthesized by the catalytic reduction of nitrate ions with hydrogen over a palladium catalyst in a phosphoric acid medium.[1][5] This method is advantageous as it avoids the ammonium sulfate byproduct common in other routes.[4]
Laboratory-Scale Synthesis: A common and reliable laboratory method involves the reaction of a hydroxylammonium salt, such as hydroxylammonium chloride, with phosphoric acid, followed by neutralization with a base like sodium hydroxide.[3][6] The careful control of temperature is critical during the addition of the base to prevent the decomposition of the hydroxylamine.[6]
Experimental Protocol: Laboratory Synthesis of Hydroxylamine Phosphate
This protocol is adapted from a well-established method for the small-scale preparation of hydroxylamine phosphate.[6]
-
Dissolution: Dissolve 21 g of hydroxylammonium chloride in 20 mL of water at approximately 40°C with constant stirring.
-
Acidification: Add 12 g of 85% phosphoric acid to the solution in one portion.
-
Neutralization: Prepare an ice-cold solution of 12 g of sodium hydroxide in 40 mL of water. Rapidly add this basic solution dropwise to the reaction mixture while maintaining vigorous stirring.
-
Causality: The neutralization reaction is exothermic. The temperature must be kept below 70°C to prevent the thermal decomposition of the newly formed hydroxylamine phosphate.[6] External cooling with a cold water bath may be necessary.
-
-
Crystallization and Isolation: Once the sodium hydroxide addition is complete, cool the resulting crystalline slurry to 15°C.
-
Filtration and Washing: Collect the crystals by suction filtration. Wash the product carefully with three 10-mL portions of ice water to remove residual sodium chloride and other impurities.
-
Drying: Dry the final product in vacuo to yield 16-18 g of hydroxylamine phosphate.[6]
Crystal and Molecular Structure
The most well-characterized salt is tris(hydroxylammonium) orthophosphate, ([H₃NOH]⁺)₃·[PO₄]³⁻.[7] X-ray diffraction studies have revealed its detailed three-dimensional structure.
Single crystals suitable for analysis can be grown by the slow evaporation of an aqueous solution of the polycrystalline powder.[7] The structure consists of discrete hydroxylammonium cations and orthophosphate anions.[7] These ions are linked into a three-dimensional network by a series of strong and weak intermolecular O—H⋯O and N—H⋯O hydrogen bonds.[7] This extensive hydrogen bonding network is a key contributor to the stability of the crystalline solid.
PART 2: Core Physicochemical Properties
The fundamental properties of hydroxylamine phosphate are summarized below. These values are primarily for the common tris(hydroxylammonium) orthophosphate form.
Table 1: Key Physicochemical Properties of Hydroxylamine Phosphate
| Property | Value | Reference(s) |
| Molecular Formula | (NH₂OH)₃·H₃PO₄ or H₁₂N₃O₇P | [8][9] |
| Molecular Weight | 197.08 g/mol | [3][8][9] |
| Appearance | White crystalline solid/powder | [3] |
| Melting Point | 169-171 °C (lit.) | [3][9][10] |
| CAS Number | 20845-01-6 (for 3:1 salt) | [8][9] |
| IUPAC Name | hydroxyazanium;phosphate | [8] |
| Crystal System | Trigonal | [8] |
| Space Group | R 3 c :H | [8] |
Solubility
Hydroxylamine and its salts are polar compounds and exhibit high solubility in polar solvents.[11][12]
-
Water: Hydroxylamine phosphate is highly soluble in water, a property facilitated by the strong hydrogen bonding capabilities of both the hydroxylammonium cation and the phosphate anion.[7][11]
-
Other Solvents: It is also soluble in other polar solvents like alcohols (ethanol, methanol), glycerol, and propylene glycol, but has significantly low solubility in non-polar solvents.[11][12] The general rule is that solubility increases with the polarity of the solvent.[11]
Spectroscopic Properties
While detailed spectroscopic data (FTIR, Raman) for hydroxylamine phosphate is not extensively available in public databases, its analysis would be governed by the characteristic vibrations of its constituent ions. Key expected features would include:
-
O-H and N-H stretching vibrations from the hydroxylammonium cation.
-
P-O stretching vibrations from the orthophosphate anion. These techniques are crucial for quality control and for studying the interactions and bonding within the crystal lattice.
PART 3: Thermal Stability, Reactivity, and Safety
Thermal Decomposition and Hazards
The primary safety concern with hydroxylamine and its salts is their potential for rapid, exothermic decomposition upon heating.[1][2] While the phosphate salt is significantly more stable than the free base, it is not without risk.
-
Decomposition Onset: The melting point is reported as 169-171 °C.[3][9] Decomposition can begin at or near this temperature. Studies on hydroxylamine solutions show that the onset temperature for decomposition can be as low as 143 °C, and a self-accelerating reaction can occur at temperatures above 186 °C.[2]
-
Catalytic Effects: The thermal stability is significantly compromised by the presence of impurities, particularly metal ions (like iron) and surfaces like carbon steel, which can catalyze decomposition at much lower temperatures.[13] The presence of acids or bases can also lower the decomposition temperature.[14]
-
Hazards: The decomposition can be explosive, especially under confinement.[2][15] It may produce toxic fumes of nitrogen oxides (NOx) and phosphorus oxides (POx).[16] Due to these risks, it is classified with GHS signal word "Danger" and is considered an explosive, irritant, and health hazard.[3][15]
Experimental Protocol: Thermal Analysis via DSC/TGA
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for characterizing the thermal stability of hydroxylamine phosphate.
-
Sample Preparation: Place a small, precisely weighed sample (typically 5-10 mg) into an appropriate crucible (e.g., alumina).[17]
-
Instrument Setup:
-
Data Acquisition: Run the experiment, simultaneously recording the heat flow (DSC) and mass change (TGA) as a function of temperature.
-
Data Interpretation:
-
TGA Curve: A sharp drop in mass indicates decomposition. The onset temperature of this drop is a critical stability parameter.
-
DSC Curve: An endothermic peak will correspond to melting. A sharp, large exothermic peak indicates the decomposition reaction. The area under this peak can be used to calculate the enthalpy of decomposition.
-
Self-Validating System: The correlation between the mass loss event in the TGA and the exothermic event in the DSC provides a self-validating confirmation of the decomposition process.
-
Reactivity and Key Applications
-
Oximation Reactions: A primary industrial use of hydroxylamine phosphate is in the synthesis of oximes from aldehydes and ketones. The reaction with cyclohexanone to produce cyclohexanone oxime is the core step in the HPO process for manufacturing caprolactam.[1][5]
-
Reducing Agent: As a derivative of hydroxylamine, the salt retains reducing properties. It is used in materials science for the controlled synthesis of metallic nanoparticles, such as gold nanoparticles (AuNPs).[18] It is considered a milder reducing agent than sodium borohydride, which allows for better control over nanoparticle size and morphology.[18]
-
Drug Development: While hydroxylamine moieties have sometimes been viewed as "structural alerts," recent research shows they can be incorporated into drug scaffolds to improve properties without inherent toxicity, opening new avenues in medicinal chemistry.[19][20]
Safety, Handling, and Storage
Given its hazardous nature, strict safety protocols are mandatory when handling hydroxylamine phosphate.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and flame-resistant clothing.[9][16]
-
Handling: Handle in a well-ventilated area. Avoid creating dust.[9][16] Use non-sparking tools and prevent electrostatic discharge.[9] Do not subject the material to grinding, shock, or friction.[9]
-
Storage: Store in a tightly closed, original container in a cool, dry, and well-ventilated place.[9][16] Keep away from heat, sparks, open flames, and other ignition sources.[9] Store away from incompatible materials such as bases, oxidizing agents, and heavy metal impurities.[3][16]
-
In case of fire: Evacuate the area. Do not use extinguishing agents that are incompatible. A mass explosion hazard exists.[15]
Conclusion
Hydroxylamine phosphate is a compound of significant utility, primarily because it stabilizes the highly reactive hydroxylamine molecule. Its physicochemical properties are dictated by its ionic nature and the extensive hydrogen-bonding network within its crystal structure. A thorough understanding of its thermal stability, or lack thereof under certain conditions, is paramount for its safe application. By employing rigorous analytical techniques like DSC/TGA and XRD, and adhering to strict handling protocols, researchers and industry professionals can effectively and safely leverage the unique reactivity of hydroxylamine phosphate in fields ranging from polymer synthesis to advanced materials and drug discovery.
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